molecular formula C14H18BNO2 B1490637 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 941594-62-3

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1490637
CAS RN: 941594-62-3
M. Wt: 243.11 g/mol
InChI Key: NGBAWIFIBXOMMB-UHFFFAOYSA-N
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Description

“2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H18BN3O2 . It has a molecular weight of 259.12 . This compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BN3O2/c1-8-16-10-6-9 (7-15-11 (10)17-8)14-18-12 (2,3)13 (4,5)19-14/h6-7H,1-5H3, (H,15,16,17) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not available, similar compounds with borate groups are known to participate in various transformation processes. They are often used in organic synthesis as intermediates, particularly in the Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.12 . It is typically stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties were not available in the retrieved resources.

Scientific Research Applications

Organic Synthesis: Borylation Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is commonly used in organic synthesis, particularly in borylation reactions. It acts as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. This compound can facilitate the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Transition Metal-Catalyzed Processes

This chemical serves as a reagent in transition metal-catalyzed processes, such as hydroboration of alkyl or aryl alkynes and alkenes. These reactions are essential for the formation of boronic esters, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Coupling Reactions

The compound is also instrumental in coupling reactions. It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates. These boronates are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in organic chemistry .

Asymmetric Synthesis

In asymmetric synthesis, 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be used for the asymmetric hydroboration of 1,3-enynes. This leads to the formation of chiral allenyl boronates, which are important chiral building blocks for the synthesis of various enantiomerically pure compounds .

Polymer Chemistry

In the field of polymer chemistry, this compound finds application in the synthesis of conjugated copolymers. It can be used to prepare intermediates like fluorenylborolane, which are then polymerized to generate materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

In medicinal chemistry, the boron-containing compounds synthesized using 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are of significant interest. Boronic acids and their derivatives are explored for their potential biological activities, including as proteasome inhibitors, which are relevant in cancer therapy .

Material Science

The compound is also relevant in material science, particularly in the development of boron-doped materials. These materials have unique properties and are explored for various applications, including semiconductors and sensors .

Catalysis

Lastly, in catalysis, the boron compounds derived from this reagent can act as ligands or catalysts themselves in various chemical transformations. Their unique electronic and structural properties make them suitable for fine-tuning catalytic activity .

Safety and Hazards

The compound should be handled with care to avoid skin and eye irritation, and respiratory discomfort . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

In terms of pharmacokinetics, the ADME properties of a compound depend on its chemical structure and can vary widely among different compounds. Factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion .

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. These factors can influence the compound’s stability, solubility, and interaction with its targets .

properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-7-6-8-12(11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBAWIFIBXOMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

941594-62-3
Record name 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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